molecular formula C16H21ClO4 B14514288 Butyl 4-chlorobutyl benzene-1,2-dicarboxylate CAS No. 63072-43-5

Butyl 4-chlorobutyl benzene-1,2-dicarboxylate

Cat. No.: B14514288
CAS No.: 63072-43-5
M. Wt: 312.79 g/mol
InChI Key: XZQSDDKMXPPQDU-UHFFFAOYSA-N
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Description

Butyl 4-chlorobutyl benzene-1,2-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with butyl and 4-chlorobutyl groups, as well as two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-chlorobutyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with butanol and 4-chlorobutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-chlorobutyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents for these reactions include halogens and nitrating agents.

    Hydrolysis: The ester functional groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyl side chains.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as chlorine (Cl2) and nitric acid (HNO3) are commonly used under acidic conditions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the alkyl side chains.

Major Products Formed

    Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.

    Hydrolysis: The major products are benzene-1,2-dicarboxylic acid, butanol, and 4-chlorobutanol.

    Oxidation: Oxidation of the alkyl side chains can yield carboxylic acids or ketones.

Scientific Research Applications

Butyl 4-chlorobutyl benzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of plasticizers, which are additives that increase the plasticity of materials.

Mechanism of Action

The mechanism of action of butyl 4-chlorobutyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in various biochemical pathways. The benzene ring can undergo electrophilic substitution reactions, allowing the compound to interact with different enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Similar in structure but lacks the 4-chlorobutyl group.

    Diethyl phthalate: Another phthalate ester with ethyl groups instead of butyl groups.

    Butyl benzyl phthalate: Contains a benzyl group in addition to the butyl group.

Uniqueness

Butyl 4-chlorobutyl benzene-1,2-dicarboxylate is unique due to the presence of the 4-chlorobutyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

63072-43-5

Molecular Formula

C16H21ClO4

Molecular Weight

312.79 g/mol

IUPAC Name

1-O-butyl 2-O-(4-chlorobutyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C16H21ClO4/c1-2-3-11-20-15(18)13-8-4-5-9-14(13)16(19)21-12-7-6-10-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3

InChI Key

XZQSDDKMXPPQDU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCl

Origin of Product

United States

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